Amino-PEG4-hydrazide-Boc
Description
Contextualization within Advanced Bifunctional Linker Chemistries
Bifunctional linkers are molecules that possess two reactive ends, allowing for the covalent joining of two or more molecules. thermofisher.comwipo.int These linkers are fundamental tools in bioconjugation, the process of chemically linking two molecules, where at least one is a biomolecule. ub.eduacs.org They can be classified as either homobifunctional, with two identical reactive groups, or heterobifunctional, with two different reactive groups. ub.edumit.edu Amino-PEG4-t-Boc-Hydrazide falls into the latter category, offering the distinct advantage of controlled, sequential reactions. thermofisher.com The presence of two different reactive moieties allows for specific and directed conjugation, minimizing the formation of undesirable homodimers or polymers that can occur with homobifunctional linkers. ub.edu This precise control is crucial for constructing complex and well-defined bioconjugates. polymerfactory.com
Rationale for the Orthogonal Reactivity of Amino and Boc-Protected Hydrazide Functionalities
The key to the utility of Amino-PEG4-t-Boc-Hydrazide lies in the orthogonal nature of its two terminal functional groups. Orthogonal protecting groups in chemical synthesis are those that can be removed under different conditions without affecting each other. wiley-vch.de In this molecule, the primary amine group is readily available for reaction with electrophiles such as carboxylic acids or activated esters like N-hydroxysuccinimide (NHS) esters. axispharm.comthermofisher.comcreative-proteomics.com This reaction forms a stable amide bond. thermofisher.comcreative-proteomics.com
Conversely, the hydrazide group is temporarily masked by the tert-butyloxycarbonyl (Boc) protecting group. organic-chemistry.org The Boc group is stable under the conditions required for the amine group's reaction but can be selectively removed under mild acidic conditions, such as with trifluoroacetic acid (TFA). organic-chemistry.orgfishersci.co.uknih.gov Once deprotected, the free hydrazide becomes a reactive nucleophile capable of forming a hydrazone linkage with molecules containing aldehyde or ketone functionalities. spirochem.commedkoo.comrsc.org This two-step, controlled reactivity allows for the precise and sequential assembly of bioconjugates. broadpharm.com
Overview of Research Trajectories and Key Application Domains
The unique properties of Amino-PEG4-t-Boc-Hydrazide have positioned it as a valuable tool in several areas of chemical biology research. One of the most prominent applications is in the development of antibody-drug conjugates (ADCs). medkoo.com In this context, the linker can be used to attach a cytotoxic drug to an antibody, leveraging the antibody's specificity to deliver the drug directly to target cells, such as cancer cells. The pH-sensitive nature of the hydrazone bond that can be formed is particularly advantageous, as it can be designed to release the drug payload in the acidic environment of tumor cells.
Another significant application is in the synthesis of Proteolysis Targeting Chimeras (PROTACs). medchemexpress.com PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the target's degradation by the proteasome. medchemexpress.com Amino-PEG4-t-Boc-Hydrazide can serve as a linker to connect the target-binding ligand and the E3 ligase-binding ligand.
Furthermore, this linker is utilized in the surface modification of materials for biomedical applications, such as immobilizing antibodies or other proteins onto biosensors or medical devices. It also finds use in creating fluorescently labeled probes for cellular imaging and in the construction of complex peptide and protein structures. polymerfactory.com
Interactive Data Tables
Below are interactive tables summarizing the key properties and reaction chemistries associated with Amino-PEG4-t-Boc-Hydrazide.
Table 1: Chemical Properties of Amino-PEG4-t-Boc-Hydrazide
| Property | Value |
|---|---|
| CAS Number | 1263047-17-1 chemicalbook.comsigmaaldrich.com |
| Molecular Formula | C16H33N3O7 sigmaaldrich.com |
| Molecular Weight | 379.45 g/mol sigmaaldrich.com |
| Appearance | Liquid sigmaaldrich.com |
| Purity | ≥95% sigmaaldrich.com |
| Storage Conditions | 2-8°C, inert atmosphere, keep in dark place sigmaaldrich.com |
Table 2: Reactivity of Functional Groups
| Functional Group | Reactive Partner | Resulting Linkage | Key Conditions |
|---|---|---|---|
| Primary Amine (NH2) | Carboxylic Acids, NHS Esters, Aldehydes, Ketones thermofisher.commedkoo.com | Amide Bond thermofisher.comiris-biotech.de | pH 7.2-8.5 thermofisher.com |
| Boc-Protected Hydrazide | Aldehydes, Ketones (after deprotection) medkoo.combroadpharm.com | Hydrazone Bond spirochem.comrsc.orgaxispharm.com | Mild acidic deprotection (e.g., TFA) fishersci.co.ukbroadpharm.com |
Table 3: Compound Names Mentioned in this Article
| Compound Name | |
|---|---|
| Amino-PEG4-t-Boc-Hydrazide | |
| Trifluoroacetic acid |
Structure
2D Structure
Properties
IUPAC Name |
tert-butyl N-[3-[2-[2-[2-(2-aminoethoxy)ethoxy]ethoxy]ethoxy]propanoylamino]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H33N3O7/c1-16(2,3)26-15(21)19-18-14(20)4-6-22-8-10-24-12-13-25-11-9-23-7-5-17/h4-13,17H2,1-3H3,(H,18,20)(H,19,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SJCNXVBYQPAENC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NNC(=O)CCOCCOCCOCCOCCN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H33N3O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Precursor Functionalization of Amino Peg4 T Boc Hydrazide
Established Synthetic Pathways for Amino-PEG4-t-Boc-Hydrazide Production
Multi-Step Synthesis Approaches from Commercial Precursors
A common synthetic route starts with a bifunctional PEG derivative, often a di-ol or a carboxyl-terminated PEG. One terminus is selectively functionalized to introduce the amino group, while the other is modified to incorporate the Boc-protected hydrazide.
One established method involves:
Monofunctionalization of PEG: Starting with a PEG diol, one hydroxyl group is selectively protected, often with a trityl or other acid-labile group.
Activation and Amination: The remaining hydroxyl group is then activated, typically by conversion to a tosylate or mesylate, which are good leaving groups for nucleophilic substitution with an amine source, such as ammonia (B1221849) or a protected amine equivalent. mdpi.com
Deprotection and Hydrazide Coupling: The protecting group on the other terminus is removed, and the now-free hydroxyl group is reacted with a Boc-protected hydrazine (B178648) derivative. This coupling is often facilitated by activating agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) in the presence of N-hydroxysuccinimide (NHS). nih.gov
An alternative approach might begin with a PEG chain that already possesses a carboxyl group at one end and a hydroxyl at the other. mdpi.com The carboxyl group can be converted to the Boc-hydrazide, and the hydroxyl group can be subsequently converted to the amine. mdpi.com
Optimization of Reaction Conditions for Yield and Purity
Optimizing reaction conditions is crucial for maximizing the yield and purity of Amino-PEG4-t-Boc-Hydrazide. Key factors that are often fine-tuned include reaction time, temperature, pH, and the stoichiometry of reagents. nih.govbiopharminternational.com
For the coupling steps, particularly the formation of the amide bond with the Boc-hydrazide, the choice of coupling agents and the reaction pH are critical. idosi.org For instance, using EDC/NHS chemistry at a pH between 7 and 8 can efficiently drive the reaction to completion while minimizing side reactions. idosi.org The concentration of PEG and the incubation time are also significant variables that can be adjusted to improve the efficiency of the PEGylation process. nih.gov
The table below summarizes key parameters that are typically optimized in the synthesis.
| Parameter | Typical Range/Condition | Rationale for Optimization |
| pH | 6.0 - 8.0 | Affects the reactivity of amino and carboxyl groups and the stability of reagents. frontiersin.orgdigitellinc.com |
| Temperature | 4°C - Room Temperature (25°C) | Lower temperatures can reduce side reactions and degradation of sensitive reagents. nih.govnih.gov |
| Reaction Time | 30 min - 72 hours | Varies depending on the specific reaction step; monitoring by TLC or HPLC is common. nih.govnih.gov |
| Reagent Stoichiometry | 1:1 to 10:1 (PEG to other reactants) | Excess of one reagent can be used to drive the reaction to completion. nih.govbiopharminternational.comresearchgate.net |
| Solvent | Dichloromethane (B109758) (DCM), Dimethylformamide (DMF), Aqueous Buffers | Choice depends on the solubility of reactants and compatibility with the reaction chemistry. rsc.orgbiorxiv.org |
Selective Derivatization Strategies for Polyethylene (B3416737) Glycol Chains
The synthesis of Amino-PEG4-t-Boc-Hydrazide relies on the selective functionalization of the termini of the polyethylene glycol chain.
Introduction of Terminal Amino Groups
Introducing a terminal amino group onto a PEG chain is a well-established process. mdpi.com A common method involves the activation of a terminal hydroxyl group by converting it into a better leaving group, such as a tosylate or mesylate, by reacting it with tosyl chloride or mesyl chloride, respectively. mdpi.com This activated PEG intermediate can then undergo nucleophilic substitution with an amine source. Alternatively, methods like the Gabriel synthesis, involving reaction with potassium phthalimide (B116566) followed by hydrazinolysis, can be employed to introduce a primary amine. rsc.org
Functionalization with Boc-Protected Hydrazide Moieties
The other terminus of the PEG chain is functionalized with a Boc-protected hydrazide. This is typically achieved by reacting a carboxyl-functionalized PEG or an activated hydroxyl group with tert-butyl carbazate (B1233558) (Boc-hydrazine). nih.govmdpi.com The use of carbodiimide (B86325) coupling agents like EDC, often in conjunction with NHS, facilitates the formation of a stable amide bond between the PEG chain and the Boc-hydrazine. nih.gov The Boc protecting group is crucial as it prevents the highly reactive hydrazide from participating in unwanted side reactions during the synthesis and subsequent applications. organic-chemistry.org This protecting group can be readily removed under mild acidic conditions, such as with trifluoroacetic acid (TFA), to expose the reactive hydrazide when needed. nih.govmedkoo.com
Advanced Purification Techniques for Synthetic Intermediates and Final Product
Purification is a critical step throughout the synthesis to remove unreacted starting materials, by-products, and excess reagents. A combination of chromatographic and other techniques is often employed.
Key Purification Techniques:
Column Chromatography: Silica gel column chromatography is frequently used to separate intermediates and the final product based on polarity.
High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful tool for purifying the final product to a high degree, often greater than 95%. digitellinc.com
Size-Exclusion Chromatography (SEC): This technique is useful for removing smaller molecule impurities from the larger PEG-containing product.
Dialysis: For larger PEG derivatives, dialysis can be an effective method for removing small molecule impurities. nih.gov
Crystallization/Precipitation: The product can sometimes be purified by precipitation from a suitable solvent system, such as precipitating with cold diethyl ether. rsc.org
The purity of the final product and intermediates is typically assessed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to confirm the chemical structure and molecular weight.
Methodologies for Analytical Validation of Synthetic Purity
Ensuring the purity of synthesized Amino-PEG4-t-Boc-Hydrazide is paramount for its successful application in subsequent research. A combination of analytical techniques is employed to verify the structure and assess the purity of the final product. Commercial preparations typically aim for a purity level of 95% or higher. sigmaaldrich.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR are instrumental in confirming the chemical structure of Amino-PEG4-t-Boc-Hydrazide.
¹H NMR: This technique is used to verify the presence of the key functional groups. For example, the characteristic signals for the ethylene (B1197577) oxide units of the PEG spacer are typically observed in the region of 3.6-3.7 ppm. The protons of the tert-butyl group of the Boc protector appear as a distinct singlet around 1.4 ppm. nih.gov The presence and integration of these signals help confirm the structure and the length of the PEG chain. nih.gov
¹³C NMR: This provides further confirmation of the carbon skeleton of the molecule.
High-Performance Liquid Chromatography (HPLC): HPLC is a cornerstone technique for assessing the purity of the synthesized compound. avantorsciences.comrsc.org
Reversed-Phase HPLC (RP-HPLC): This is the most common HPLC method used. The compound is passed through a nonpolar stationary phase with a polar mobile phase. By analyzing the resulting chromatogram, the percentage of the desired product can be determined relative to any impurities. A UV detector is often used, with detection commonly set at 220 nm. Purity levels are expected to be greater than 95% for most applications.
Mass Spectrometry (MS): Mass spectrometry is employed to confirm the molecular weight of Amino-PEG4-t-Boc-Hydrazide. ambeed.com
Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-TOF): These techniques are used to ionize the molecule and determine its mass-to-charge ratio. The experimentally determined molecular weight should match the calculated molecular weight of the compound (379.45 g/mol ). medchemexpress.com
The following table summarizes the key analytical techniques and their expected results for the validation of Amino-PEG4-t-Boc-Hydrazide purity.
| Analytical Technique | Parameter Measured | Expected Result |
| ¹H NMR Spectroscopy | Chemical Shifts (ppm) | Signals around 3.6-3.7 ppm (PEG spacer), singlet around 1.4 ppm (Boc group) |
| ¹³C NMR Spectroscopy | Carbon Skeleton | Confirms the overall carbon framework of the molecule |
| RP-HPLC | Purity | >95% purity with UV detection at 220 nm |
| Mass Spectrometry | Molecular Weight | Experimental value should match the theoretical mass (379.45 g/mol ) |
By employing this suite of analytical methods, researchers can be confident in the identity and purity of the synthesized Amino-PEG4-t-Boc-Hydrazide, ensuring its reliability for downstream applications.
Advanced Bioconjugation Chemistries Utilizing Amino Peg4 T Boc Hydrazide
Hydrazone Ligation in Bioorthogonal and Site-Specific Conjugation
Hydrazone ligation is a widely used bioconjugation technique that involves the reaction of a hydrazide with an aldehyde or ketone to form a stable hydrazone bond. numberanalytics.comwikipedia.org This reaction is particularly valuable in creating site-specific conjugates with biomolecules. wikipedia.org
Mechanisms of Hydrazone Bond Formation with Carbonyl-Containing Biomolecules
The formation of a hydrazone bond is a condensation reaction between a carbonyl compound (an aldehyde or ketone) and a hydrazine (B178648) derivative. numberanalytics.comnih.gov The reaction proceeds through a hemiaminal intermediate, and the rate-limiting step is typically the breakdown of this intermediate. The resulting carbon-nitrogen double bond forms the stable hydrazone linkage. numberanalytics.com This reaction is classified as bioorthogonal, meaning it can proceed within a biological system without interfering with native biochemical processes. mdpi.comnih.gov
The general mechanism involves the nucleophilic attack of the hydrazine nitrogen on the electrophilic carbonyl carbon. This is followed by the elimination of a water molecule to form the hydrazone. nih.gov The reaction is typically carried out in aqueous solutions under mild pH conditions. thermofisher.com
Kinetic Studies and Thermodynamic Considerations for Hydrazone Stability (e.g., pH Sensitivity)
The stability and formation rate of hydrazone bonds are significantly influenced by pH. While the reaction can occur over a range of pH values, the kinetics are often optimal around pH 4.5. rsc.org However, many biological molecules require near-neutral pH for stability. rsc.orgnih.gov
The stability of the hydrazone bond is pH-dependent; it is stable at neutral pH but can be hydrolyzed under acidic conditions. wikipedia.orgrsc.org This pH sensitivity can be advantageous for applications like drug delivery, where a drug can be released from its carrier in the acidic environment of a lysosome. wikipedia.org
Kinetic studies have shown that the rate of hydrazone formation can be influenced by the structure of both the carbonyl compound and the hydrazine. nih.gov For instance, bis-aliphatic hydrazone bonds form rapidly under physiological conditions without the need for a catalyst like aniline. ddmckinnon.com The rate of hydrolysis of these bonds also varies significantly with pH. ddmckinnon.com Thermodynamic studies have been conducted to determine the stability constants and other parameters of hydrazone formation. researchgate.net
Table 1: Factors Influencing Hydrazone Bond Formation and Stability
| Factor | Influence on Formation | Influence on Stability |
| pH | Optimal kinetics often at acidic pH (~4.5). rsc.org | Stable at neutral pH, hydrolyzes at acidic pH. wikipedia.orgrsc.org |
| Reactant Structure | Bis-aliphatic hydrazones form rapidly at physiological pH. ddmckinnon.com | Stability depends on the specific aldehyde/ketone and hydrazine used. nih.gov |
| Catalysts | Aniline and its derivatives can catalyze the reaction, especially at neutral pH. nih.gov | Catalysts can also catalyze the reverse hydrolysis reaction. nih.gov |
| Temperature | Lower temperatures can favor the formation of the imine intermediate in some catalyzed reactions. nih.gov | Higher temperatures can increase the rate of both formation and hydrolysis. |
Strategies for Carbonyl Group Introduction onto Target Molecules
To utilize hydrazone ligation, a carbonyl group (aldehyde or ketone) must be present on the target biomolecule. nih.gov Since these groups are not always naturally abundant, several methods have been developed to introduce them site-specifically. nih.govmdpi.comnih.gov
One common strategy is the oxidation of sugar moieties on glycoproteins. Mild oxidation of vicinal diols in carbohydrates, such as those found in the Fc region of antibodies, using sodium periodate (B1199274) (NaIO4) can generate reactive aldehyde groups. mdpi.comnih.govthermofisher.com This method is advantageous as it often targets sites away from the antigen-binding regions of antibodies, preserving their function. thermofisher.com
Another approach involves the use of enzymes. For example, galactose oxidase can create an aldehyde group at the C6 position of terminal galactose or N-acetylgalactosamine residues. mdpi.com Additionally, unnatural amino acids (UAAs) containing carbonyl groups can be incorporated into proteins at specific sites through genetic engineering. mdpi.com
Amine-Reactive Functionalization via the Exposed Amino Group
The primary amine group of Amino-PEG4-t-Boc-hydrazide provides another avenue for conjugation, allowing it to react with various electrophilic functional groups. biochempeg.comthermofisher.com
Reaction with Activated Carboxylic Acid Derivatives (e.g., N-Hydroxysuccinimide Esters, Pentafluorophenyl Esters)
A widely used method for amine functionalization is the reaction with activated carboxylic acid derivatives, such as N-hydroxysuccinimide (NHS) esters and pentafluorophenyl (PFP) esters. thermofisher.comnih.gov
N-Hydroxysuccinimide Esters: NHS esters react with primary amines under slightly alkaline conditions to form stable amide bonds. thermofisher.com This reaction releases N-hydroxysuccinimide as a byproduct. thermofisher.com Many commercially available crosslinkers and labeling reagents are provided as NHS esters. thermofisher.com
Pentafluorophenyl Esters: PFP esters are also highly reactive towards primary amines, forming amide bonds under mild conditions. nih.govwikipedia.org They are known to be less susceptible to spontaneous hydrolysis compared to NHS esters, making them particularly useful in conjugation reactions. wikipedia.org The reactivity of PFP esters is due to the electron-withdrawing nature of the pentafluorophenyl group, which makes it a good leaving group. nih.gov
Direct Coupling with Carboxylic Acids via Carbodiimide (B86325) Chemistry
The amino group can be directly coupled with a carboxylic acid using carbodiimide crosslinkers like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC or EDAC). peptide.comcreative-proteomics.com Carbodiimides activate the carboxyl group, making it susceptible to nucleophilic attack by the primary amine. thermofisher.comcreative-proteomics.com
The reaction mechanism involves the formation of a highly reactive O-acylisourea intermediate. thermofisher.comcreative-proteomics.com This intermediate can then react with the amine to form a stable amide bond, with the EDC being released as a soluble urea (B33335) byproduct. thermofisher.comwikipedia.org To improve the efficiency of the reaction and the stability of the activated intermediate, N-hydroxysuccinimide (NHS) is often added to the reaction mixture. thermofisher.com This results in the formation of a more stable NHS ester, which then reacts with the amine. thermofisher.com This chemistry is typically performed in a pH range of 4.0-6.0. wikipedia.org
Table 2: Comparison of Amine-Reactive Functionalization Strategies
| Reagent | Reactive Group | Bond Formed | Key Features |
| N-Hydroxysuccinimide (NHS) Ester | Activated Ester | Amide | Common, forms stable bond, reaction at slightly alkaline pH. thermofisher.com |
| Pentafluorophenyl (PFP) Ester | Activated Ester | Amide | Highly reactive, less prone to hydrolysis than NHS esters. nih.govwikipedia.org |
| Carbodiimide (e.g., EDC) + Carboxylic Acid | Carboxylic Acid | Amide | Direct coupling, often used with NHS for improved efficiency. thermofisher.comcreative-proteomics.com |
Orthogonal Reactivity and Sequential Functionalization Strategies
The bifunctional nature of Amino-PEG4-t-Boc-Hydrazide, possessing a terminal primary amine and a tert-butyloxycarbonyl (Boc) protected hydrazide, is central to its utility in advanced bioconjugation. The differential reactivity of these two functional groups allows for a "one-pot" or sequential approach to synthesis. The primary amine is readily available for conjugation, while the hydrazide remains inert until the removal of the acid-labile Boc protecting group. This orthogonal characteristic is fundamental for the precise, step-wise construction of complex molecular architectures.
Selective Deprotection of the Boc Group for Hydrazide Activation
The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines and hydrazides due to its stability under a broad range of chemical conditions, including basic, reductive, and nucleophilic environments. umich.edu However, it can be efficiently and selectively cleaved under acidic conditions, a process known as deprotection, to unmask the reactive hydrazide functionality. beilstein-journals.org This selective cleavage is the key step that "activates" the second reactive site on the Amino-PEG4-t-Boc-Hydrazide linker.
The deprotection is typically achieved by treating the Boc-protected compound with a strong acid, such as trifluoroacetic acid (TFA), often diluted in a suitable organic solvent like dichloromethane (B109758) (DCM). nih.gov The reaction proceeds via acid-catalyzed hydrolysis of the carbamate, releasing the free hydrazide, carbon dioxide, and tert-butanol. The conditions can be tuned to be mild enough to preserve other acid-sensitive functional groups that may be present on the molecule already conjugated to the amine end of the linker. acs.org For particularly sensitive substrates, other acidic systems can be employed to achieve selective deprotection. beilstein-journals.orgresearchgate.net For instance, research has shown successful removal of Boc from arylhydrazides using trifluoromethanesulfonic acid (TfOH) in a mixture of trifluoroethanol and dichloromethane at low temperatures for very short reaction times. beilstein-journals.org
| Reagent System | Typical Conditions | Key Considerations | Reference |
|---|---|---|---|
| Trifluoroacetic Acid (TFA) in Dichloromethane (DCM) | 10-50% TFA in DCM, Room Temperature, 30 min - 2 hr | Highly effective and common method. May cleave other acid-sensitive groups like tert-butyl esters. | nih.gov |
| Trifluoromethanesulfonic Acid (TfOH) | 5 equiv. TfOH in CF3CH2OH/CH2Cl2, -40 °C, <2 min | Extremely rapid and efficient for electron-rich arylhydrazides; low temperature minimizes side reactions. | beilstein-journals.org |
| Oxalyl Chloride in Methanol | Room Temperature, 1-4 hours | Reported as a mild method for deprotection of N-Boc on various heterocyclic compounds. | researchgate.net |
| Silica Gel in Refluxing Toluene | Refluxing Toluene | Reported for cleavage of t-butyl esters, indicating potential applicability under specific thermal, acidic catalysis conditions. | researchgate.net |
Sequential Conjugation for Multi-Component System Assembly
Sequential conjugation is a powerful strategy that leverages the orthogonal nature of the Amino-PEG4-t-Boc-Hydrazide linker to build multi-component systems in a controlled, stepwise manner. nih.gov This approach allows for the assembly of distinct molecular entities that could not be easily combined in a single reaction due to competing reactivities. The process typically involves two main stages:
First Conjugation (Amine Reaction): The initial step involves the reaction of the free primary amine of the linker with a suitable electrophile on the first component. A common reaction is the formation of a stable amide bond by coupling the amine with a carboxylic acid group on a biomolecule (e.g., a protein) using carbodiimide chemistry, such as with 1-Ethyl-3-[3-dimethylaminopropyl]carbodiimide (EDC) and N-hydroxysulfosuccinimide (Sulfo-NHS). nih.gov At this stage, the Boc-protected hydrazide remains unreactive.
Second Conjugation (Hydrazide Reaction): Following the first conjugation and purification, the Boc group is selectively removed as described previously (3.3.1). This deprotection exposes the hydrazide group, which is a potent nucleophile. The newly activated hydrazide can then be reacted with a second component that bears an electrophilic carbonyl group (an aldehyde or ketone) to form a stable hydrazone bond. nih.govaxispharm.com Hydrazone ligation is highly efficient and can be performed under mild, slightly acidic to neutral pH conditions, which is advantageous for preserving the integrity of sensitive biomolecules. nih.gov
This sequential approach is instrumental in creating sophisticated constructs such as antibody-drug conjugates (ADCs), where an antibody is first linked and then a cytotoxic drug bearing a ketone handle is attached. axispharm.com It is also foundational in the development of multifunctional materials and surfaces for applications in tissue engineering and diagnostics, where precise spatial arrangement of different bioactive molecules is required. nih.gov
| Step | Reactant 1 | Reactant 2 | Key Chemistry | Resulting Intermediate/Product |
|---|---|---|---|---|
| 1. First Conjugation | Amino-PEG4-t-Boc-Hydrazide | Molecule A (with -COOH group) | Amide bond formation (e.g., EDC/NHS chemistry) | Molecule A-Amide-PEG4-t-Boc-Hydrazide |
| 2. Deprotection | Intermediate from Step 1 | Acid (e.g., TFA) | Cleavage of Boc group | Molecule A-Amide-PEG4-Hydrazide |
| 3. Second Conjugation | Intermediate from Step 2 | Molecule B (with aldehyde/ketone) | Hydrazone bond formation | Final Conjugate: Molecule A-Linker-Molecule B |
Applications in Medicinal Chemistry and Targeted Drug Delivery Systems
Design and Synthesis of Proteolysis-Targeting Chimeras (PROTACs)
PROTACs are novel therapeutic agents designed to hijack the body's own cellular machinery to destroy specific disease-causing proteins. biochempeg.com These molecules are composed of two active ligands connected by a chemical linker. biochempeg.combiochempeg.com One ligand binds to the target protein of interest (POI), while the other recruits an E3 ubiquitin ligase. This proximity induces the ubiquitination and subsequent degradation of the target protein by the proteasome. biochempeg.com
Amino-PEG4-t-Boc-Hydrazide serves as a foundational PEG-based linker for PROTAC synthesis. medchemexpress.comtargetmol.comtargetmol.com The PEG component is particularly advantageous as it is the most commonly used motif in PROTAC linkers, with studies indicating its use in 54% of reported PROTAC molecules. biochempeg.com The inclusion of a PEG spacer can increase the water solubility and cell permeability of the PROTAC, which may improve its oral absorption. biochempeg.comjenkemusa.comprecisepeg.com The bifunctional nature of this linker, with its distinct reactive ends, allows for the systematic assembly of the two different ligands required for PROTAC activity. biochempeg.comjenkemusa.com The Boc-protected hydrazide and the amino group provide orthogonal handles for sequential conjugation, a crucial aspect in the multi-step synthesis of these complex molecules. broadpharm.com
The linker in a PROTAC is not merely a passive spacer; its length, composition, and flexibility are critical determinants of the ternary complex formation between the target protein, the PROTAC, and the E3 ligase. precisepeg.comnih.gov The PEG chain of linkers like Amino-PEG4-t-Boc-Hydrazide offers flexibility, which is crucial for allowing the two ends of the PROTAC to simultaneously bind to their respective protein partners without steric hindrance. nih.govexplorationpub.com Research has shown that the linker's conformation can be influenced by its composition, with PEG-type linkers favoring turns that can be beneficial for complex formation. acs.org The linker's chemical nature and length must be carefully optimized to achieve the correct spatial orientation for effective protein-protein interactions within the ternary complex. nih.govexplorationpub.com
The efficiency and selectivity of protein degradation by a PROTAC are highly dependent on the linker's characteristics. frontiersin.org The length of the PEG linker is a key parameter that can be systematically varied to fine-tune the degradation efficiency. biochempeg.com For instance, studies on estrogen receptor-alpha (ERα) targeting PROTACs revealed that a 16-atom PEG linker was significantly more potent in degrading the target compared to a 12-atom linker, despite similar binding affinities. nih.gov
Furthermore, linker length can dramatically influence selectivity. A notable example involves a lapatinib-based PROTAC where a small increase of just three atoms in the linker length converted a dual degrader of both epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) into a selective EGFR-only degrader. explorationpub.comfrontiersin.org Similarly, with dual cellular retinoic acid-binding protein (CRABP)-I/II degraders, a longer PEG linker favored the degradation of CRABP-I, whereas a shorter one was more selective for CRABP-II. nih.govexplorationpub.com These findings underscore the profound impact of the linker architecture on the biological activity of PROTACs.
Table 1: Impact of PEG Linker Length on PROTAC Activity
| PROTAC System | Shorter PEG Linker Activity | Longer PEG Linker Activity | Source(s) |
|---|---|---|---|
| Lapatinib-based | Degrades both EGFR and HER2 | Selectively degrades EGFR | explorationpub.comfrontiersin.org |
| CRABP-I/II | Selective for CRABP-II degradation | Selective for CRABP-I degradation | nih.govexplorationpub.com |
| ERα | Less potent degradation | Significantly more potent degradation | nih.gov |
Influence of Linker Architecture on E3 Ligase and Target Protein Binding
Development of Antibody-Drug Conjugates (ADCs)
ADCs are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the cell-killing power of a cytotoxic payload. biochempeg.com The linker connecting the antibody and the drug is a critical component that influences the ADC's stability, efficacy, and safety. acs.orgbiochempeg.com
PEG linkers, derived from precursors like Amino-PEG4-t-Boc-Hydrazide, are widely used in ADCs to enhance their properties. rsc.org The hydrophilic nature of the PEG chain improves the water solubility of often hydrophobic drug payloads, which can help prevent aggregation of the ADC. acs.orgrsc.org This enhanced solubility can be crucial, as demonstrated in the development of candidates like MORAb-202, where a PEG spacer was essential to prevent aggregation. rsc.org
The linker also provides spatial separation between the antibody and the payload. chempep.com The Boc-protected hydrazide end of Amino-PEG4-t-Boc-Hydrazide, after deprotection, can be reacted with a carbonyl group (an aldehyde or ketone) on a modified payload or antibody to form a hydrazone bond. broadpharm.com This chemistry is a common strategy for attaching drugs to antibodies.
A key feature of some ADC linkers is their ability to release the payload under specific conditions within the target cell. biochempeg.com The hydrazone bond formed from a hydrazide linker is known to be acid-sensitive. nih.gov This property is exploited to create pH-sensitive ADCs. chempep.com In the neutral pH environment of the bloodstream (around pH 7.4), the hydrazone linker is relatively stable, keeping the cytotoxic payload attached to the antibody. nih.gov However, after the ADC is internalized by a cancer cell into acidic compartments like endosomes (pH < 6) and lysosomes (pH < 5), the lower pH triggers the hydrolysis of the hydrazone bond, releasing the active drug.
This pH-dependent release mechanism is a critical design feature for controlled drug delivery. Studies have shown that hydrazone linkers can be engineered to be stable at physiological pH while being labile at the acidic pH found in tumor microenvironments or intracellular compartments, leading to more potent and efficacious ADCs. nih.gov For example, the ADC gemtuzumab ozogamicin (B1678132) utilizes a hydrazone linker for this purpose. nih.gov
Table 2: pH-Dependent Stability of Hydrazone Linkers
| pH Environment | Stability of Hydrazone Bond | Consequence for ADC | Source(s) |
|---|---|---|---|
| Bloodstream (pH ~7.4) | Stable | Payload remains attached to the antibody, minimizing systemic toxicity. | nih.gov |
| Endosome/Lysosome (pH < 6) | Labile (hydrolyzes) | Payload is released inside the target cancer cell, leading to cell death. |
Strategies for Linker Integration into Antibody-Payload Systems
Peptide and Protein Bioconjugation for Therapeutic and Diagnostic Purposes
The conjugation of polyethylene (B3416737) glycol (PEG) to proteins and peptides is a widely used strategy to improve the biopharmaceutical properties of therapeutic drugs. researchgate.net This process, known as PEGylation, can enhance the stability, solubility, and circulatory half-life of biomolecules while reducing their immunogenicity. researchgate.netaxispharm.comnih.gov Amino-PEG4-t-Boc-Hydrazide serves as a critical tool in this domain, enabling the precise attachment of PEG chains to therapeutic and diagnostic proteins and peptides. axispharm.combroadpharm.com
Site-specific modification of proteins is crucial for creating homogenous bioconjugates that retain their biological function. rsc.org Amino-PEG4-t-Boc-Hydrazide facilitates this by leveraging the reactivity of its terminal groups. The primary amine can react with carboxylic acids or activated esters on a protein, while the hydrazide group, after deprotection of the t-Boc group under mild acidic conditions, can react with carbonyl groups (aldehydes and ketones). cd-bioparticles.netthermofisher.com
A common strategy involves the oxidation of carbohydrate moieties on glycoproteins, such as those on antibodies, to generate aldehyde groups. thermofisher.comethz.ch The deprotected hydrazide of the PEG linker can then form a stable hydrazone bond with these aldehydes at a pH of 5 to 7. thermofisher.com This method allows for the specific attachment of the linker away from the protein's active sites, which is particularly important for maintaining the therapeutic efficacy of antibody-drug conjugates (ADCs). axispharm.comethz.ch For example, the hydrazone linkage is used in the ADC Adcetris, connecting the cytotoxic drug to the targeting antibody. axispharm.com This bond is stable in the bloodstream but can be cleaved in the acidic environment of tumor cells, enabling controlled drug release. axispharm.com
Another approach for site-specific modification involves the enzymatic or chemical introduction of ketone or aldehyde groups at specific amino acid residues, such as the N-terminus of a protein. rsc.org These engineered carbonyl groups then serve as specific handles for conjugation with hydrazide-containing linkers like Amino-PEG4-t-Boc-Hydrazide. rsc.orgresearchgate.net This two-step ligation method has been used to create highly functionalized and homogenous protein bioconjugates. rsc.orgresearchgate.net
Research has demonstrated the use of carbodiimide (B86325) chemistry to attach Amino-PEG4-t-Boc-hydrazide to carboxyl groups within elastin-like protein polymers (ELPs). nih.gov In this process, the primary amine of the linker reacts with the carboxyl groups on the ELP backbone, facilitated by EDC and sulfo-NHS, to form a stable amide bond. nih.gov
Table 1: Research Findings on Site-Specific Derivatization
| Biomolecule | Modification Strategy | Functional Group Targeted | Resulting Linkage | Reference |
|---|---|---|---|---|
| Glycoproteins (e.g., Antibodies) | Periodate (B1199274) Oxidation followed by Hydrazide Reaction | Carbohydrate Moieties (Sialic Acids) | Hydrazone | thermofisher.comethz.ch |
| Proteins with N-terminal Serine/Threonine | Periodate Oxidation followed by Hydrazide Reaction | N-terminal α-oxo group | Hydrazone | rsc.org |
| Elastin-Like Protein Polymers | Carbodiimide Chemistry (EDC/sulfo-NHS) | Carboxyl Groups (Glutamic Acid) | Amide | nih.gov |
| Proteins with Engineered Ketone Groups | Hydrazone Ligation | Ketone | Hydrazone | rsc.orgacs.org |
PEGylation is a well-established technique for improving the pharmacological properties of therapeutic proteins and peptides. researchgate.netnih.gov The attachment of PEG chains, facilitated by linkers such as Amino-PEG4-t-Boc-Hydrazide, can significantly alter the pharmacokinetic profile of a biopharmaceutical. nih.gov The hydrophilic and flexible nature of the PEG4 spacer increases the hydrodynamic radius of the conjugated molecule, which reduces renal clearance and prolongs its circulation time in the bloodstream. researchgate.netaxispharm.com
This extended half-life often translates to less frequent administration, which can improve patient compliance. nih.gov Furthermore, the PEG chain can shield the protein from proteolytic enzymes, enhancing its stability in vivo. researchgate.net The PEG linker also helps to increase the solubility and reduce the aggregation of the therapeutic protein. axispharm.comaxispharm.com
The process of PEGylation using Amino-PEG4-t-Boc-Hydrazide allows for the controlled attachment of the PEG moiety, which is crucial for preserving the biological activity of the therapeutic protein. nih.govresearchgate.net By selecting specific conjugation sites, it is possible to minimize interference with the protein's active or binding sites, thereby maintaining its therapeutic efficacy. nih.gov Research has shown that site-specific PEGylation can lead to more stable and bioactive therapies compared to random conjugation methods. nih.gov For instance, PEGylation has been successfully applied to improve the half-life of antibody fragments (Fab) and single-chain variable fragments (scFv), which otherwise have short serum half-lives. researchgate.net
Role in Materials Science and Nanobiotechnology Applications
Functionalization of Nanoparticles and Nanomaterials
The ability to modify the surfaces of nanoparticles is critical for their application in medicine and biotechnology. Amino-PEG4-t-Boc-Hydrazide serves as a key reagent in this process, enabling the covalent attachment of various molecules to nanoparticle surfaces, thereby altering their physicochemical properties and biological interactions. google.com
Amino-PEG4-t-Boc-Hydrazide and similar PEG-hydrazide linkers are employed to functionalize a wide array of nanomaterials.
Polymeric Nanoparticles : In the realm of polymeric nanoparticles, these linkers are used to introduce reactive groups onto the particle surface. For instance, hydrazide-modified nanoparticles can react with aldehyde groups present on biomolecules, such as those on oxidized carbohydrates of antibodies, enabling targeted drug delivery. tandfonline.com This method facilitates the attachment of targeting ligands that can guide the nanoparticle to specific cells or tissues.
Metallic Nanoparticles : The functionalization of metallic surfaces, such as cobalt-chromium or gold, is often achieved by first applying an intermediate coating like polydopamine. Subsequently, linkers such as Amino-PEG-t-Boc-Hydrazide can be immobilized onto this layer. google.com The primary amine of the linker attaches to the coated surface, leaving the protected hydrazide group available for further conjugation after deprotection. This strategy is used to attach antibodies or other biomolecules to metallic medical devices or nanoparticles. google.com
Lipid Nanoparticles (LNPs) : Surface modification is a critical strategy for optimizing LNPs for applications like mRNA delivery. While specific use of Amino-PEG4-t-Boc-Hydrazide is part of a broader chemical toolkit, the general principle involves conjugating targeting moieties like antibodies to the LNP surface to enhance delivery to specific cell types, such as T lymphocytes or hematopoietic stem cells. The bifunctional nature of PEG linkers is essential for this purpose.
A primary advantage of using PEG-based linkers like Amino-PEG4-t-Boc-Hydrazide is the significant improvement in the dispersibility and biocompatibility of the modified nanomaterials.
The hydrophilic PEG chain increases the solubility of the modified nanoparticles in aqueous environments, preventing aggregation and improving their stability in biological fluids. mdpi.com This enhanced dispersibility is crucial for consistent performance and effective delivery in vivo.
Furthermore, the PEG layer creates a "stealth" coating on the nanoparticle surface. This coating has been shown to reduce non-specific protein adsorption (fouling) and minimize interactions with immune cells. google.com By preventing the opsonization process, where proteins mark foreign objects for clearance by the immune system, PEGylation extends the circulation half-life of nanoparticles, allowing more time for them to reach their intended target. This reduction in immunogenicity and non-specific binding is a hallmark of enhanced biocompatibility.
| Nanoparticle Type | Linker Attachment Strategy | Key Outcome |
| Polymeric | Reaction of hydrazide-modified nanoparticles with aldehyde-containing biomolecules. | Covalent attachment of targeting ligands. |
| Metallic | Immobilization onto a polydopamine intermediate coating via the linker's amine group. | Functionalization of inert metal surfaces with biomolecules. google.com |
| Lipid | Conjugation of targeting molecules to the nanoparticle surface using bifunctional linkers. | Enhanced targeting to specific cell types. |
Surface Modification of Polymeric, Metallic, and Lipid Nanoparticles
Engineering of Hydrogels and Biopolymer Networks
Hydrogels are highly hydrated, crosslinked polymer networks with applications ranging from tissue engineering to controlled drug release. Amino-PEG4-t-Boc-Hydrazide provides a sophisticated chemical tool for the precise construction of these networks.
Amino-PEG4-t-Boc-Hydrazide has been specifically used in the chemical crosslinking of elastin-like polypeptides (ELPs). In one study, the carboxyl groups on the ELP backbone were functionalized with Amino-PEG4-t-Boc-Hydrazide using carbodiimide (B86325) chemistry. nih.gov This reaction attaches the hydrazide moiety to the polypeptide. After deprotection of the t-Boc group, the now-active hydrazide can react with an aldehyde-modified ELP to form a stable, covalently crosslinked hydrogel through a hydrazone bond. nih.gov
This method offers several advantages:
Biocompatibility : The crosslinking reaction occurs without the need for potentially toxic initiators or by-products. nih.gov
Specificity : The reaction between a hydrazide and an aldehyde is highly specific, allowing for controlled network formation.
In Situ Formation : This chemistry enables the creation of injectable hydrogels that can be crosslinked in place under physiological conditions, which is ideal for tissue repair applications. nih.gov
This hydrazone crosslinking strategy is not limited to ELPs and has been applied to other biopolymers like hyaluronic acid, alginate, and dextran (B179266) to create robust hydrogels for various biomedical uses. nih.govnih.govrsc.org
The chemistry afforded by Amino-PEG4-t-Boc-Hydrazide is central to the design of "smart" biomaterials that can self-assemble or respond to environmental stimuli, such as pH.
The hydrazone bond formed between a hydrazide and an aldehyde is reversible and acid-labile. mdpi.comfrontiersin.org This means the bond is stable at neutral or physiological pH but can be cleaved in more acidic environments. mdpi.com This property is exploited to create pH-responsive drug delivery systems. mdpi.comconsensus.appdovepress.com For example, a drug can be attached to a nanoparticle or polymer via a hydrazone linkage. This conjugate remains stable in the bloodstream (pH ~7.4) but releases the drug upon reaching the acidic microenvironment of a tumor or after being internalized into a cell's endosomes (pH 5.0-6.0). frontiersin.orgdovepress.com
Furthermore, the specific and directional nature of the hydrazide-aldehyde reaction can drive the self-assembly of polymers into well-defined nanostructures like micelles or hydrogels. mdpi.comnih.govcsic.es By designing polymers with complementary reactive groups, researchers can guide them to form complex, functional architectures spontaneously. This bottom-up approach is fundamental to creating advanced biomaterials with precisely controlled properties for drug delivery and tissue engineering.
| Feature | Mechanism | Application |
| Chemical Crosslinking | Forms stable hydrazone bonds between aldehyde- and hydrazide-modified biopolymers. nih.gov | Engineering robust, biocompatible hydrogels for tissue repair. nih.gov |
| pH-Responsiveness | Utilizes the acid-labile nature of the hydrazone bond for cleavage in acidic conditions. frontiersin.orgmdpi.com | Targeted drug release in tumor microenvironments or intracellular compartments. consensus.appdovepress.com |
| Self-Assembly | Specific hydrazide-aldehyde reactions direct the formation of ordered nanostructures. mdpi.comcsic.es | Creation of smart drug delivery systems and functional biomaterials. csic.es |
Analytical Methodologies for Evaluating Conjugation Efficiency and Linker Integrity
Spectroscopic Characterization of Conjugates
Spectroscopic methods offer a rapid and non-destructive means to assess the formation of conjugates and quantify the extent of the reaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy for Coupling Efficiency Determination
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the coupling efficiency of Amino-PEG4-t-Boc-Hydrazide to other molecules. By analyzing the 1H NMR spectrum, researchers can quantify the extent of conjugation.
A key feature in the 1H NMR spectrum for this purpose is the signal corresponding to the nine protons of the tert-butoxycarbonyl (Boc) protecting group, which typically appears as a sharp singlet around 1.4 ppm. The integration of this peak, relative to a characteristic peak of the molecule to which the linker is being conjugated, allows for the calculation of the conjugation efficiency. For instance, in the functionalization of elastin-like polypeptides (ELPs), the coupling efficiency was determined by comparing the integration of the t-Boc protons with the β-methyl protons of alanine (B10760859) residues within the polypeptide backbone. nih.gov This method yielded coupling efficiencies of 50-54%. nih.gov
Similarly, when conjugating to a molecule containing a known number of specific protons, such as the methyl protons of a dimethylacetal group, a comparative integration can provide the efficiency of the reaction. nih.gov The disappearance of the Boc group's characteristic peak after deprotection with an acid like trifluoroacetic acid (TFA) also serves as a qualitative confirmation of a successful deprotection step, which is often a subsequent reaction. mdpi.com
Table 1: Representative 1H NMR Chemical Shifts for Amino-PEG4-t-Boc-Hydrazide Moieties
| Functional Group | Approximate Chemical Shift (ppm) | Multiplicity | Reference |
| tert-butyl (Boc) | 1.44 | singlet | mdpi.com |
| PEG ethylene (B1197577) oxide units | 3.6-3.7 | multiplet |
Note: Exact chemical shifts can vary depending on the solvent and the structure of the conjugate.
UV-Vis and Fluorescence Spectroscopy for Quantitative Assessment
UV-Vis and fluorescence spectroscopy are valuable techniques for the quantitative assessment of conjugates, particularly when one of the components possesses a chromophore or fluorophore.
For conjugates involving fluorescently labeled molecules, fluorescence spectroscopy offers high sensitivity for quantification. The average number of linker molecules conjugated per antibody, for example, can be determined by measuring the fluorescence of a conjugated fluorophore. tdl.org
UV-Vis spectroscopy is also widely used. If the molecule being conjugated to the Amino-PEG4-t-Boc-Hydrazide linker has a characteristic UV absorbance, the concentration of the final conjugate can be determined. For instance, when conjugating to nanogels loaded with a dye like DiI, the concentration can be calibrated by monitoring the UV-Vis absorbance of the dye. nih.gov In cases where the target molecule lacks a strong chromophore, a chromophore can be introduced to facilitate UV-Vis quantification. researchgate.net The degree of labeling on a Fab fragment with a fluorescent dye can be determined by measuring the absorbance at both the protein's maximum (around 280 nm) and the dye's maximum absorbance wavelength. nih.gov
Chromatographic Techniques for Product Purity and Homogeneity Assessment
Chromatographic methods are indispensable for separating the desired conjugate from unreacted starting materials and byproducts, as well as for assessing the purity and homogeneity of the final product.
High-Performance Liquid Chromatography (HPLC) for Separation and Quantification
High-Performance Liquid Chromatography (HPLC), particularly reversed-phase HPLC (RP-HPLC), is a cornerstone technique for analyzing the purity of conjugates synthesized with Amino-PEG4-t-Boc-Hydrazide. RP-HPLC separates molecules based on their hydrophobicity.
In a typical analysis, the reaction mixture is injected into the HPLC system, and the components are separated as they pass through a column containing a nonpolar stationary phase. nih.gov A gradient of increasing organic solvent is often used to elute the components. nih.gov The retention time of the conjugate will differ from the starting materials, providing a clear indication of a successful reaction. google.com UV detection is commonly employed to monitor the elution of the different species. For instance, a shift to a shorter retention time and the appearance of absorbance at a wavelength corresponding to a fluorescent tag can indicate successful conjugation. google.com The purity of the conjugate can be determined by integrating the area of the product peak relative to the total area of all peaks in the chromatogram. Commercial grades of similar linkers often exhibit a purity of ≥95% as determined by HPLC.
Size Exclusion Chromatography (SEC) for Conjugate Size and Oligomerization
Size Exclusion Chromatography (SEC) separates molecules based on their hydrodynamic volume. This technique is particularly useful for assessing the size of the resulting conjugate and detecting any aggregation or oligomerization.
SEC is crucial for purifying antibody-nanogel conjugates, where it can be used to remove unconjugated antibodies. nih.gov It is also employed in the purification of PEGylated proteins to separate the desired mono-PEGylated product from unreacted protein and higher-order PEGylated species. researchgate.net In the synthesis of block copolymers, SEC is used to achieve a narrow molecular weight distribution. Furthermore, SEC can be used to purify conjugates and remove excess reagents after a reaction, such as in the purification of Fab conjugates. nih.gov
Mass Spectrometry for Structural Confirmation and Molecular Weight Analysis
Mass spectrometry (MS) is an essential tool for the unambiguous structural confirmation and precise molecular weight determination of conjugates containing Amino-PEG4-t-Boc-Hydrazide.
Electrospray ionization (ESI-MS) and matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) are the most common MS techniques used for this purpose. uni-muenchen.de ESI-MS is particularly well-suited for analyzing large biomolecules like proteins and peptides. The observed mass-to-charge (m/z) ratio of the conjugate can be used to confirm its identity. For example, an ESI-MS peak at m/z=969 was used to confirm the successful conjugation of a related linker to a peptide. google.com Similarly, the identities of peptides synthesized using this type of linker are routinely confirmed by electrospray ionization mass spectrometry. nih.gov High-resolution mass spectrometry can provide further confirmation of the assigned structure. nih.gov
Table 2: Analytical Techniques and Their Primary Applications for Amino-PEG4-t-Boc-Hydrazide Conjugates
| Technique | Primary Application | Information Obtained |
| NMR Spectroscopy | Coupling Efficiency Determination | Quantitative measure of conjugation; structural confirmation of the linker moiety. |
| UV-Vis/Fluorescence Spectroscopy | Quantitative Assessment | Concentration of the conjugate; degree of labeling. |
| High-Performance Liquid Chromatography (HPLC) | Purity Assessment and Quantification | Separation of conjugate from reactants; determination of product purity. |
| Size Exclusion Chromatography (SEC) | Homogeneity and Size Assessment | Analysis of conjugate size; detection of aggregates or oligomers; purification. |
| Mass Spectrometry (MS) | Structural Confirmation and Molecular Weight | Precise molecular weight of the conjugate; confirmation of covalent modification. |
Future Directions and Emerging Research Avenues for Amino Peg4 T Boc Hydrazide
Exploration of Novel Chemical Transformations and Derivatization Pathways
The foundational reactivity of Amino-PEG4-t-Boc-Hydrazide lies in its terminal amino and protected hydrazide groups. The primary amine readily participates in reactions with carboxylic acids and activated N-hydroxysuccinimide (NHS) esters, while the t-Boc protected hydrazide, upon deprotection under mild acidic conditions, reacts with aldehydes and ketones to form stable hydrazone linkages. cd-bioparticles.net
Recent research has demonstrated more nuanced applications of these reactive handles. For instance, carbodiimide (B86325) chemistry has been employed to conjugate Amino-PEG4-t-Boc-Hydrazide to the carboxyl groups of elastin-like protein polymers. nih.gov This process involves the formation of a transient O-acylisourea intermediate with a water-soluble carbodiimide, which is then stabilized with sulfo-NHS before reacting with the amino group of the linker. nih.gov This method highlights a pathway for creating functionalized biomaterials with enhanced properties.
Future explorations are likely to focus on expanding the repertoire of chemical reactions this linker can participate in. This could involve the development of novel protecting groups for the hydrazide moiety that offer different deprotection conditions, allowing for more complex and orthogonal conjugation strategies. Furthermore, the amino group could be utilized in less conventional reactions, such as aza-Michael additions, to form stable amine linkages under specific conditions. acs.orgunirioja.es Research into the chemoselective modification of proteins at dehydroalanine (B155165) (Dha) residues has shown the potential for forming stable secondary and tertiary amine linkages, a strategy that could be adapted for Amino-PEG4-t-Boc-Hydrazide. acs.orgunirioja.es
The following table summarizes the established and potential chemical transformations for Amino-PEG4-t-Boc-Hydrazide:
| Functional Group | Reagent/Reaction Type | Resulting Linkage | Research Status |
| Amino (NH2) | Activated Carboxylic Acids (e.g., NHS esters) | Amide | Established |
| Carbodiimide Chemistry (with carboxyl groups) | Amide | Demonstrated nih.gov | |
| Aza-Michael Addition (with electrophilic alkenes) | Secondary/Tertiary Amine | Emerging acs.orgunirioja.es | |
| t-Boc-Hydrazide (after deprotection) | Aldehydes | Hydrazone | Established |
| Ketones | Hydrazone | Established | |
| Oxime Ligation (with hydroxylamines) | Oxime | Potential rsc.org |
Expansion into Advanced Therapeutic Modalities Beyond Current Applications
While ADCs and PROTACs represent significant applications of Amino-PEG4-t-Boc-Hydrazide, its utility is expanding into other advanced therapeutic areas. medchemexpress.comtargetmol.com One promising avenue is the development of peptide-drug conjugates (PDCs). PDCs offer several advantages over ADCs, including smaller size, which can lead to better tissue penetration, and lower immunogenicity. The PEG linker component of Amino-PEG4-t-Boc-Hydrazide is particularly beneficial in PDCs, as it can enhance the solubility, stability, and pharmacokinetic profile of the conjugate.
Another area of exploration is in the creation of functionalized biomaterials for drug delivery and tissue engineering. As demonstrated with elastin-like polymers, Amino-PEG4-t-Boc-Hydrazide can be used to introduce specific functionalities to polymer backbones, enabling the development of hydrogels and other matrices with tailored properties for controlled release of therapeutics. nih.gov
Furthermore, the linker's properties make it suitable for the development of novel diagnostic and imaging agents. By conjugating imaging moieties (e.g., fluorescent dyes, radioisotopes) to biomolecules via this linker, researchers can create probes for a variety of applications, including in vivo imaging and flow cytometry. purepeg.com The hydrophilic PEG spacer helps to minimize non-specific binding, leading to improved signal-to-noise ratios.
The table below outlines current and emerging therapeutic and diagnostic applications:
| Application Area | Specific Use | Key Advantage of Linker |
| Oncology | Antibody-Drug Conjugates (ADCs) | Controlled drug release, improved pharmacokinetics. mdpi.com |
| Proteolysis-Targeting Chimeras (PROTACs) | Precise spacing of ligands for ternary complex formation. medchemexpress.comtargetmol.com | |
| Peptide-Drug Conjugates (PDCs) | Enhanced solubility and stability of the conjugate. | |
| Drug Delivery | Functionalized Hydrogels | Controlled release of therapeutic agents. nih.gov |
| Targeted Nanoparticles | Surface modification for targeted delivery. | |
| Diagnostics | In Vivo Imaging Agents | Reduced non-specific binding, improved signal. purepeg.com |
| Flow Cytometry Reagents | Covalent labeling of cell surface markers. |
Computational Design and Predictive Modeling for Optimized Linker Performance
The performance of a linker in a bioconjugate is critically dependent on its length, flexibility, and the spatial orientation it imparts to the conjugated molecules. Computational design and predictive modeling are emerging as powerful tools to optimize these parameters, moving the field from empirical screening to rational design. nih.govnih.gov
Molecular dynamics (MD) simulations can be used to model the behavior of Amino-PEG4-t-Boc-Hydrazide in different environments and when conjugated to various biomolecules. nih.gov These simulations can provide insights into the conformational flexibility of the PEG chain and how it influences the accessibility of the payload or targeting ligand. For instance, in the context of PROTACs, computational modeling can help predict the optimal linker length and geometry to facilitate the formation of a stable ternary complex between the target protein, the E3 ligase, and the PROTAC molecule. precisepeg.com
Structure-dependent reactivity models are also being developed to predict the sites of PEGylation on a protein. researchgate.netacs.org These models consider factors such as the exposed surface area and pKa of amino acid residues to predict which sites are most likely to react with a linker like Amino-PEG4-t-Boc-Hydrazide. nih.govfigshare.com This predictive capability can streamline the development of site-specifically modified bioconjugates, leading to more homogeneous products with improved therapeutic properties.
The following table summarizes the key parameters that can be optimized through computational modeling:
| Parameter | Modeling Approach | Desired Outcome |
| Linker Length | Molecular Dynamics Simulations | Optimal spacing for biological activity (e.g., PROTAC ternary complex formation). |
| Linker Flexibility | Molecular Dynamics Simulations | Controlled conformational freedom to enhance target binding. |
| Conjugation Site | Structure-Dependent Reactivity Models | Site-specific modification for homogeneous and potent conjugates. |
| Hydrophilicity | Quantitative Structure-Property Relationship (QSPR) | Improved solubility and reduced aggregation of the final conjugate. |
Integration into Multiplexed Bioconjugation Systems and High-Throughput Screening
The development of novel therapeutics often requires the screening of large libraries of compounds. Amino-PEG4-t-Boc-Hydrazide is well-suited for integration into multiplexed bioconjugation systems and high-throughput screening (HTS) platforms. Its defined structure and reliable reactivity allow for the systematic generation of libraries of bioconjugates with varying payloads, targeting ligands, or linker modifications. precisepeg.com
For example, the amino group can be used to attach the linker to a solid support, while the deprotected hydrazide can be used to capture aldehyde- or ketone-containing molecules from a library. This approach enables the rapid synthesis and screening of large numbers of compounds for biological activity.
Furthermore, the principles of DNA-encoded library (DEL) technology could be adapted for use with Amino-PEG4-t-Boc-Hydrazide. sigmaaldrich.com In a DEL, each small molecule is tagged with a unique DNA barcode. By incorporating the linker into the small molecules, libraries of DNA-tagged bioconjugates could be created and screened against a target protein. Affinity-based selection would then allow for the identification of the most potent conjugates by sequencing their DNA barcodes.
The use of click chemistry, such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), in combination with linkers like Amino-PEG4-t-Boc-Hydrazide, can further enhance the efficiency of library generation for HTS. acs.orgaxispharm.com By modifying the linker to include an azide (B81097) or alkyne handle, it can be rapidly and specifically conjugated to molecules containing the complementary reactive group.
The table below details the potential roles of Amino-PEG4-t-Boc-Hydrazide in advanced screening platforms:
| Platform | Role of the Linker | Advantage |
| High-Throughput Screening (HTS) | Scaffold for library synthesis on solid support. | Systematic generation of diverse bioconjugate libraries. |
| DNA-Encoded Library (DEL) Technology | Component of the DNA-tagged small molecules. | Enables affinity-based selection of potent bioconjugates from vast libraries. sigmaaldrich.com |
| Multiplexed Assays | Conjugation of different reporter molecules to specific probes. | Allows for the simultaneous detection of multiple analytes. |
| Fragment-Based Drug Discovery | Linking fragments to build more potent lead compounds. | Facilitates the optimization of initial hits. |
Q & A
Basic: What are the standard protocols for conjugating Amino-PEG4-t-Boc-Hydrazide to carbonyl-containing biomolecules?
Methodological Answer:
To conjugate Amino-PEG4-t-Boc-Hydrazide to biomolecules (e.g., glycoproteins), first oxidize carbohydrate moieties using sodium periodate (NaIO₄, 1–10 mM in PBS, pH 6.5–7.5, 4°C, 30 min) to generate reactive aldehydes . Quench excess NaIO₄ with glycerol or sucrose. Incubate the oxidized biomolecule with Amino-PEG4-t-Boc-Hydrazide (molar ratio 1:5–1:20, 4–24 hours, RT) to form hydrazone bonds. Purify via size-exclusion chromatography or dialysis. Confirm conjugation using MALDI-TOF or SDS-PAGE with biotin-streptavidin detection .
Basic: How to purify and characterize Amino-PEG4-t-Boc-Hydrazide post-synthesis?
Methodological Answer:
Post-synthesis purification typically employs reverse-phase HPLC (C18 column, gradient elution with acetonitrile/water + 0.1% TFA) to achieve >95% purity . Characterization involves:
- NMR (¹H/¹³C) to confirm PEG spacer integrity and Boc-hydrazide functionality.
- Mass spectrometry (ESI-MS or MALDI-TOF) to verify molecular weight (theoretical MW: ~425.5 g/mol for C₁₆H₃₄N₄O₇) .
Store at –20°C in anhydrous DMSO or acetonitrile to prevent hydrolysis of the Boc group .
Advanced: How does the PEG spacer length (e.g., PEG4 vs PEG8) affect conjugation efficiency and steric hindrance in biotinylation?
Methodological Answer:
PEG4 (4 ethylene glycol units) provides a balance between solubility and steric effects. Compared to PEG8, PEG4:
- Reduces steric hindrance in dense biomolecular interfaces (e.g., antibody-antigen binding sites) due to shorter chain length.
- May lower solubility in aqueous buffers, requiring optimization of reaction solvent (e.g., 10–20% DMSO).
Validate spacer choice using Förster resonance energy transfer (FRET) or surface plasmon resonance (SPR) to quantify binding kinetics .
Advanced: How to address competing side reactions when using Amino-PEG4-t-Boc-Hydrazide in complex biological matrices?
Methodological Answer:
In matrices with endogenous amines or thiols:
- Optimize pH : Conduct reactions at pH 5.0–6.0 to favor hydrazone formation over amine-thiol crosslinking.
- Add quenching agents : Use hydroxylamine (1–5 mM) to block residual aldehydes post-conjugation.
- Pre-block reactive sites : Incubate samples with glycine or Tris buffer before conjugation .
Data Contradiction: How to reconcile discrepancies in reported reaction yields when using different hydrazide-based linkers for glycoprotein labeling?
Methodological Answer:
Yield variations arise from:
- Oxidation efficiency : Over-oxidation (e.g., prolonged NaIO₄ exposure) degrades glycans, reducing available aldehydes.
- PEG hydration : Longer PEG spacers (e.g., PEG8) improve solubility but may delay hydrazone formation kinetics.
Standardize protocols using model glycoproteins (e.g., IgG) and quantify yields via LC-MS/MS .
Stability: What are the critical storage conditions to prevent degradation of Amino-PEG4-t-Boc-Hydrazide?
Methodological Answer:
- Temperature : Store lyophilized powder at –20°C; avoid freeze-thaw cycles.
- Moisture : Use desiccants and anhydrous solvents (e.g., DMF, DMSO) to prevent Boc-group hydrolysis.
- Light : Protect from UV exposure to prevent radical degradation of PEG chains .
Method Optimization: What analytical techniques are recommended for confirming successful hydrazone bond formation post-conjugation?
Methodological Answer:
- UV-Vis spectroscopy : Detect hydrazone absorption at ~280–300 nm.
- LC-MS/MS : Identify conjugated species via mass shifts corresponding to PEG4-hydrazide addition.
- Western blot : Use biotinylated targets with streptavidin-HRP for chemiluminescent detection .
Advanced: How to design controlled experiments to evaluate the impact of PEG4 spacer flexibility on target binding affinity?
Methodological Answer:
- Comparative studies : Use isothermal titration calorimetry (ITC) to compare binding thermodynamics of PEG4-conjugated vs. non-PEGylated probes.
- Molecular dynamics (MD) simulations : Model PEG4 flexibility and its effect on ligand-receptor docking.
- Negative controls : Include PEG-free hydrazide linkers to isolate PEG-specific effects .
Basic: What are the key considerations for deprotecting the t-Boc group in Amino-PEG4-t-Boc-Hydrazide?
Methodological Answer:
Deprotect using:
- Acidic conditions : 30% TFA in DCM (15–30 min, RT) followed by neutralization (NaHCO₃) and lyophilization.
- Alternative methods : HCl/dioxane (4 M, 1 hour) for acid-sensitive substrates.
Confirm deprotection via loss of Boc-related peaks in ¹H NMR (~1.4 ppm) .
Advanced: How to troubleshoot low conjugation yields in hydrazone-based biotinylation of membrane proteins?
Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
